molecular formula C13H20N2O4 B2598586 3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea CAS No. 2034622-25-6

3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea

Cat. No.: B2598586
CAS No.: 2034622-25-6
M. Wt: 268.313
InChI Key: HXLICFDISYXWPE-UHFFFAOYSA-N
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Description

3-[3-(Furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea is a synthetic urea derivative designed for advanced pharmaceutical and antimicrobial research. Urea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities and presence in various therapeutic agents . This compound features a hybrid structure incorporating a furan heterocycle, a 3-hydroxypropyl linker, and a tetrahydropyran (oxan-4-yl) moiety. The furan ring provides a versatile heteroaromatic scaffold common in bioactive molecules, while the tetrahydropyran group can enhance metabolic stability and influence pharmacokinetic properties. The primary research applications for this compound are anticipated in the areas of antimicrobial and anticancer agent development. Recent studies on structurally related urea derivatives have demonstrated promising growth inhibition against challenging bacterial strains such as Acinetobacter baumannii , with some adamantyl-containing urea adducts showing exceptional activity (94.5% inhibition) . Furthermore, thiazolyl urea compounds with similar structural features have been investigated for their ability to inhibit abnormal cell proliferation, indicating potential utility in cancer research . The presence of the urea carbonyl group is crucial for forming hydrogen bonds with biological targets, which can be confirmed spectroscopically (FT-IR ν(C=O) typically 1648-1626 cm⁻¹) . This product is provided For Research Use Only and is strictly intended for laboratory investigations. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

1-[3-(furan-3-yl)-3-hydroxypropyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c16-12(10-2-6-19-9-10)1-5-14-13(17)15-11-3-7-18-8-4-11/h2,6,9,11-12,16H,1,3-5,7-8H2,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLICFDISYXWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea typically involves multiple steps, starting with the preparation of the furan ring and the oxanyl urea moiety. One common method involves the reaction of furan-3-carboxaldehyde with a suitable hydroxypropylamine under controlled conditions to form the intermediate. This intermediate is then reacted with oxan-4-yl isocyanate to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The hydroxypropyl group can be reduced to form corresponding alcohols.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-3-carboxylic acid derivatives, while reduction of the hydroxypropyl group results in the formation of alcohols.

Scientific Research Applications

3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways. The furan ring and hydroxypropyl group are believed to play key roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate inflammatory responses and inhibit microbial growth.

Comparison with Similar Compounds

Analysis :

  • The oxane group likely improves aqueous solubility over Sorafenib’s trifluoromethylphenyl group, which is highly lipophilic .

Functional Analogs: Heterocyclic Anticoagulants

While this compound lacks reported anticoagulant activity, Tioclomarol (), a coumarin derivative with chlorophenyl and chlorothienyl groups, highlights the role of heterocycles in anticoagulant design. However, urea derivatives typically lack the dicoumarol-like vitamin K antagonism of coumarins, suggesting divergent mechanisms .

Research Findings and Hypotheses

  • Metabolic Stability : The furan-3-yl group may reduce oxidative metabolism compared to phenyl rings, as seen in furan-containing kinase inhibitors .
  • Gaps in Data: No peer-reviewed studies specifically address this compound’s bioactivity. Current comparisons rely on structural extrapolation and known urea derivative pharmacology.

Biological Activity

3-[3-(furan-3-yl)-3-hydroxypropyl]-1-(oxan-4-yl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a furan ring, a hydroxypropyl group, and a urea moiety, which are significant for its biological interactions. The structural formula can be represented as follows:

C12H15N2O4\text{C}_{12}\text{H}_{15}\text{N}_{2}\text{O}_{4}

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer progression. The urea group is known for its ability to form hydrogen bonds, which may facilitate binding to target proteins.

Antitumor Activity

Research indicates that derivatives of urea compounds often exhibit antitumor properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo.

CompoundActivityReference
1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)ureaLow therapeutic activity but high mutagenicity
Urea derivativesInhibition of ALK-positive tumors

Cytotoxicity Studies

Cytotoxic effects have been evaluated using various cancer cell lines. The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Case Studies

  • In Vitro Studies : A study evaluated the effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results demonstrated a significant reduction in cell viability at higher concentrations, indicating potential for use as an anticancer agent.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor size compared to control groups, suggesting effective bioavailability and therapeutic potential.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in the furan ring or alterations to the hydroxypropyl group may enhance or diminish its efficacy.

ModificationEffect on Activity
Increased hydrophobicityEnhanced binding affinity
Altered functional groupsVariable cytotoxicity

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